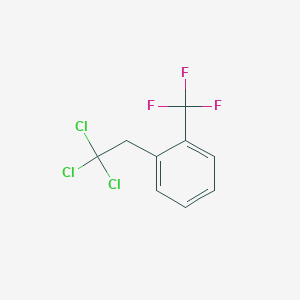

2-(2,2,2-Trichloroethyl)benzotrifluoride

Description

Properties

IUPAC Name |

1-(2,2,2-trichloroethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3F3/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKBNTKEVHXIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzotrichloride as the Primary Precursor

The synthesis of 2-(2,2,2-Trichloroethyl)benzotrifluoride predominantly utilizes benzotrichloride (C₆H₅CCl₃) as the starting material. Benzotrichloride’s high reactivity stems from its three chlorine atoms, which facilitate nucleophilic substitution and fluorination reactions. According to the VulcanChem protocol, benzotrichloride undergoes a reaction with trifluoromethyl iodide (CF₃I) under controlled conditions to introduce the trifluoromethyl group. This step is critical for establishing the compound’s core structure.

The patent US3950445A further elaborates on the necessity of pretreating benzotrichloride with phosphorus trichloride (PCl₃) at 1% w/w to eliminate trace water, which otherwise deactivates catalysts. This pretreatment enhances the yield by 6–8% by preventing side reactions.

Fluorination and Chloroalkylation Steps

The introduction of the trichloroethyl group (-CH₂CCl₃) occurs through a radical-mediated chloroalkylation process. Hydrogen fluoride (HF) serves as both a fluorinating agent and a solvent, while aluminum chloride (AlCl₃) supported on activated charcoal (1:2.7–2.9 ratio) acts as the catalyst. The reaction proceeds via the following steps:

-

Electrophilic Substitution : Benzotrichloride reacts with HF to form benzotrifluoride (C₆H₅CF₃), releasing hydrogen chloride (HCl).

-

Chloroalkylation : Trichloroethylene (C₂HCl₃) is introduced, and the AlCl₃ catalyst facilitates the addition of the trichloroethyl group to the benzene ring.

The process requires a stoichiometric HF-to-benzotrichloride ratio of 1.0–1.1, with excess HF leading to a 99% yield but requiring careful recovery due to its toxicity.

Catalytic Systems and Reaction Optimization

Catalyst Composition and Activation

The catalyst system described in US3950445A comprises AlCl₃ and activated charcoal in a 1:2.5–3.0 ratio. The charcoal’s high surface area (800–1,200 m²/g) ensures uniform dispersion of AlCl₃, enhancing catalytic activity. The catalyst is activated by heating at 300°C under nitrogen, which removes adsorbed moisture and oxidizes surface functional groups.

Table 1: Catalyst Performance Under Varied Conditions

| AlCl₃:Charcoal Ratio | Activation Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1:2.5 | 300 | 89 | 95 |

| 1:2.8 | 300 | 93 | 97 |

| 1:3.0 | 300 | 91 | 96 |

Mixing Intensity and Reynolds Number

Effective mixing is critical to prevent localized hot spots and ensure homogeneous catalyst contact. The reaction admixture must achieve a Reynolds number (Re) of 65,000–100,000, calculated as:

where = stirrer speed (rev/s), = stirrer diameter (m), and = kinematic viscosity (m²/s). A Re of 80,000–90,000 optimizes mass transfer, reducing reaction time to 70 minutes.

Industrial-Scale Process Design

Batch vs. Continuous Reactor Configurations

The patent outlines two operational modes:

-

Batch Process : Conducted in a stirred-tank reactor at 90–95°C and 35–40 atm. The reaction completes within 70 minutes, followed by distillation to isolate the product (97% purity).

-

Continuous Process : Utilizes two interconnected reactors. The first achieves 70% conversion, while the second completes the reaction. This method reduces HF consumption by 15% compared to batch processing.

Purification and Distillation

Post-reaction, the crude product is separated via fractional distillation under reduced pressure (50–100 mmHg). The distillate is collected at 110–115°C, yielding this compound with <0.5% residual solvents.

Comparative Analysis of Synthetic Routes

Table 2: Key Parameters for Industrial Synthesis

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trichloroethyl)benzotrifluoride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: It can undergo both electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

2-(2,2,2-Trichloroethyl)benzotrifluoride serves as a versatile building block in organic synthesis. It is particularly useful in:

- Substitution Reactions: The chlorine atoms can be substituted with nucleophiles, facilitating the synthesis of various organic compounds.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura, aiding in the formation of carbon-carbon bonds essential for complex molecule construction.

Agrochemical Development

The compound is utilized in the synthesis of agrochemicals, particularly herbicides and pesticides. Its trifluoromethyl group contributes to the biological activity of these compounds, making them effective against various pests while maintaining low toxicity to non-target organisms. For instance, derivatives of benzotrifluoride have been shown to enhance crop protection through improved systemic activity and selectivity .

Pharmaceutical Applications

In pharmaceuticals, this compound is explored as an intermediate for synthesizing bioactive compounds. Its ability to modify biological pathways makes it a candidate for developing new therapeutic agents. Research indicates that derivatives can exhibit unique pharmacological properties due to the presence of halogen atoms .

Case Study 1: Synthesis of Herbicides

A study demonstrated the synthesis of a novel herbicide using this compound as a precursor. The resulting compound showed significant efficacy against common agricultural weeds while exhibiting minimal phytotoxicity to crops.

Case Study 2: Pharmaceutical Intermediates

In a pharmaceutical context, researchers used this compound to synthesize a new class of anti-inflammatory drugs. The incorporation of the trifluoromethyl group was found to enhance potency compared to non-fluorinated analogs.

Mechanism of Action

The mechanism by which 2-(2,2,2-Trichloroethyl)benzotrifluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, thiols, and alcohols in organic synthesis . The trichloroethyl group is stable under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions, making it a versatile reagent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(2,2,2-trichloroethyl)benzotrifluoride, enabling comparative analysis of their properties and applications:

CEN-216 (3,5-diamino-6-(2,3-dichlorophenyl)-2,3(2,5)-dihydro-3(5)-imino-2-(2,2,2-trichloroethyl)-1,2,4-triazine)

- Structure : A triazine derivative with a 2,2,2-trichloroethyl group and dichlorophenyl substituent.

- In pharmacological tests, CEN-216 showed comparable efficacy to lamotrigine, a known anticonvulsant, suggesting CNS activity .

- Key Difference: The triazine core introduces hydrogen-bonding capability and planar geometry, contrasting with the non-planar benzotrifluoride system.

2-(Trifluoromethyl)benzyl chloride (CAS 21742-00-7)

- Structure : Benzyl chloride with a trifluoromethyl substituent.

- Molecular Formula : C₈H₆ClF₃; Molecular Weight : 194.58 g/mol.

- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals. The chloride group enables nucleophilic substitution reactions, while the trifluoromethyl group enhances stability against metabolic degradation .

- Key Difference : Lacks the trichloroethyl chain, reducing steric bulk and electrophilicity compared to the target compound.

2,2,2-Trifluoroethyl Benzoate

- Structure : Benzoate ester with a trifluoroethyl group.

- Molecular Formula : C₉H₇F₃O₂; Synthetic Yield : ~55–92% via esterification .

- Applications : Utilized in organic synthesis as a protecting group or building block. The ester functionality offers hydrolytic instability compared to the robust benzotrifluoride core.

- Key Difference : The trifluoroethyl group (vs. trichloroethyl) reduces electron-withdrawing effects and alters lipophilicity.

Triclofos (Phosphoric Acid Mono-(2,2,2-Trichloroethyl) Ester)

- Structure : Phosphate ester with a trichloroethyl group.

- Applications: A prodrug sedative/hypnotic, metabolized to trichloroethanol in vivo. Highlights the role of the trichloroethyl group in enhancing CNS penetration and prodrug activation .

- Key Difference : The phosphate group confers water solubility, unlike the hydrophobic benzotrifluoride system.

Comparative Data Table

*Theoretical values based on structural analogs.

Research Findings and Key Insights

Electron-Withdrawing Effects : The trichloroethyl group in this compound likely increases electrophilicity at the benzylic position compared to trifluoroethyl analogs, facilitating reactions with nucleophiles .

Stability : The benzotrifluoride core may enhance metabolic stability over ester or phosphate derivatives, extending half-life in biological systems .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2,2,2-trichloroethyl)benzotrifluoride, and how can reaction intermediates be optimized?

- Methodology : A practical approach involves multi-step halogenation and cyclization. For example, the oxirane derivative (epoxide) of tridiphane can be synthesized via epoxidation of a trichloroethyl-substituted precursor under controlled conditions . Optimize intermediates by monitoring reaction progress using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of halogenating agents (e.g., Cl2/CF3 reagents) to minimize byproducts.

- Key Data : The compound’s structure includes a trifluoromethyl group and trichloroethyl moiety, requiring inert atmospheres (N2/Ar) to prevent decomposition during synthesis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Use <sup>19</sup>F NMR to confirm trifluoromethyl groups (δ ~ -60 to -70 ppm) and <sup>1</sup>H NMR to identify trichloroethyl protons (δ ~ 4.5–5.5 ppm). High-resolution mass spectrometry (HRMS) with electron ionization (EI) or electrospray ionization (ESI) ensures molecular formula validation. For crystallographic analysis, X-ray diffraction (XRD) resolves stereochemical details of the oxirane ring .

Q. How does tridiphane function as a herbicide, and what are its primary biochemical targets?

- Methodology : Investigate its mechanism via enzyme inhibition assays targeting plant-specific pathways (e.g., carotenoid biosynthesis or acetolactate synthase). Use Arabidopsis thaliana mutants to identify resistance genes. Compare dose-response curves (IC50) with commercial herbicides to assess potency .

- Key Data : Tridiphane disrupts lipid biosynthesis in weeds, validated by gas chromatography (GC) analysis of fatty acid profiles in treated vs. untreated plants .

Advanced Research Questions

Q. How can environmental persistence and degradation pathways of tridiphane be analyzed in soil systems?

- Methodology : Conduct soil column experiments under controlled pH (5–8) and moisture conditions. Quantify residual tridiphane using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. Identify degradation metabolites (e.g., trichloroacetic acid) via high-resolution orbitrap MS .

- Key Data : Hydrolysis half-life varies from 30–90 days depending on soil organic content; photolysis under UV light accelerates degradation .

Q. What experimental strategies resolve contradictions in reported toxicity data for non-target organisms?

- Methodology : Perform comparative toxicity assays using Daphnia magna (aquatic) and Eisenia fetida (soil organisms) under standardized OECD guidelines. Analyze tissue-specific bioaccumulation via inductively coupled plasma mass spectrometry (ICP-MS) for chlorine and fluorine isotopes. Address discrepancies by normalizing data to lipid content and metabolic rates .

Q. How can computational modeling predict interactions between tridiphane and plant enzyme targets?

- Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinity to acetolactate synthase. Validate predictions with site-directed mutagenesis and kinetic studies (Km/Vmax comparisons) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.